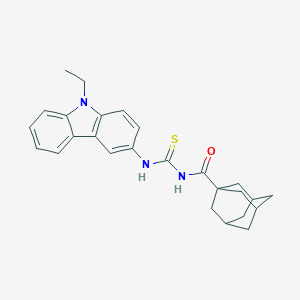

![molecular formula C18H16N6O B383296 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 385787-33-7](/img/structure/B383296.png)

5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are widely used to design anticancer agents . They have shown significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid (AcOH) which generates an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine compound in phosphorus oxychloride (POCl3) .Applications De Recherche Scientifique

Synthesis Methods

The chemical compound 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a broader class of compounds with varied applications in scientific research, particularly in the synthesis of heterocyclic compounds. These compounds have been explored for their potential in creating novel organic materials with specific properties. For instance, the work by Khaligh et al. (2020) introduces a new additive for the eco-friendly synthesis of related triazolo-pyrimidine derivatives, emphasizing the importance of green chemistry principles in synthesizing such compounds. This approach not only highlights the compound's relevance in organic synthesis but also its role in promoting safer and more sustainable chemical processes (Khaligh et al., 2020).

Antimicrobial Activity

Research into the antimicrobial properties of triazolopyrimidine derivatives, including structures similar to 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, has shown promising results. Abdel‐Aziz et al. (2008) synthesized compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating moderate effects against certain bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Supramolecular Chemistry

The structural versatility of triazolopyrimidines, akin to 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, facilitates their use in supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies with crown ethers, highlighting the compound's utility in creating complex molecular architectures (Fonari et al., 2004).

Biological Evaluation

Compounds structurally related to 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been evaluated for their biological activities, including anticancer properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxicity and 5-lipoxygenase inhibition activities. Such research underscores the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-5-3-2-4-6-14)16(13-7-9-19-10-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFVPXLSODINQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[4-oxo-3-phenyl-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383214.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383215.png)

![ethyl 2-[({[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383217.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383218.png)

![Diethyl 5-[({[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383221.png)

![Methyl 5'-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3'-bithiophene-4'-carboxylate](/img/structure/B383222.png)

![N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B383224.png)

![Ethyl 2-({[(4-methyl-7-methoxy-2-quinolinyl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383225.png)

![N-(1-adamantylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B383227.png)

![methyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383231.png)

![2-methyl-4-[3-(trifluoromethyl)phenoxy]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B383234.png)

![N-allyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383235.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B383236.png)